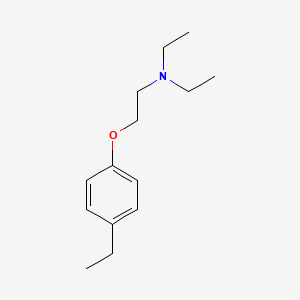
p-Ethyl phenoxy-triethyl amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Ethyl phenoxy-triethyl amine: is an organic compound that belongs to the class of phenoxyamines It is characterized by the presence of an ethyl group attached to the para position of a phenoxy ring, which is further connected to a triethyl amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Ethyl phenoxy-triethyl amine can be achieved through several methods. One common approach involves the reaction of p-ethyl phenol with triethylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the process .
Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis method. This approach offers advantages such as higher product yields, minimal waste generation, and operational simplicity. The reaction involves the use of triethyl orthoformate and amines, which are valuable and efficient reagents for carrying out multi-component organic reactions .
Chemical Reactions Analysis
Types of Reactions: p-Ethyl phenoxy-triethyl amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions:
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quaternary ammonium cations, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
p-Ethyl phenoxy-triethyl amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of p-Ethyl phenoxy-triethyl amine involves its interaction with specific molecular targets and pathways. The compound’s phenoxy and amine groups play a crucial role in its reactivity and biological activity. For instance, the phenoxy group can undergo electrophilic substitution reactions, while the amine group can participate in nucleophilic reactions .
Comparison with Similar Compounds
Phenethylamine: This compound shares a similar amine structure but lacks the phenoxy and ethyl groups.
Phenoxyethanol: Similar to p-Ethyl phenoxy-triethyl amine, this compound contains a phenoxy group but differs in its overall structure and applications.
Uniqueness: this compound is unique due to its combination of phenoxy and triethyl amine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N,N-diethyl-2-(4-ethylphenoxy)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-4-13-7-9-14(10-8-13)16-12-11-15(5-2)6-3/h7-10H,4-6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDMYGZAFRIZRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCN(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














